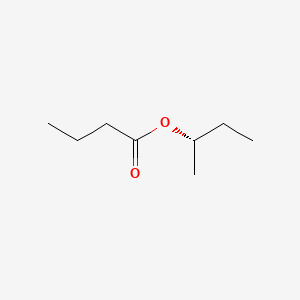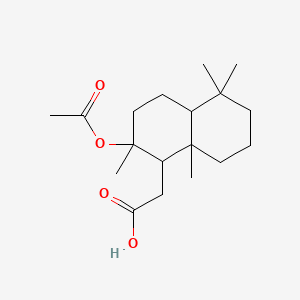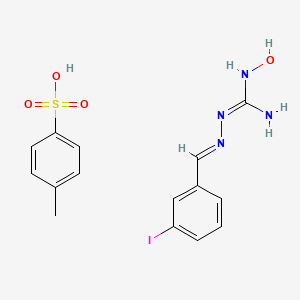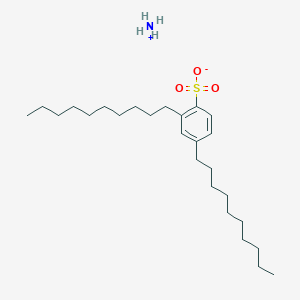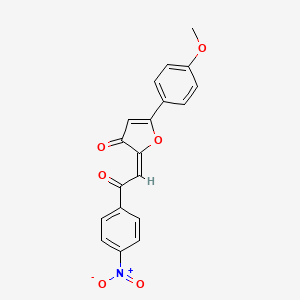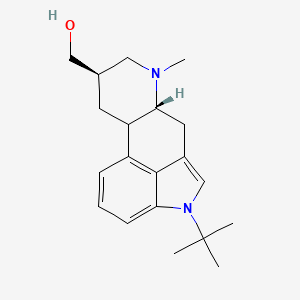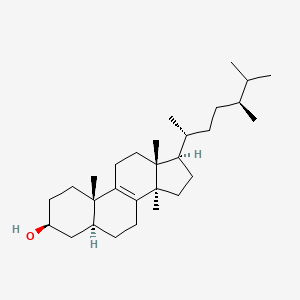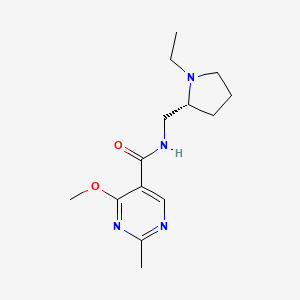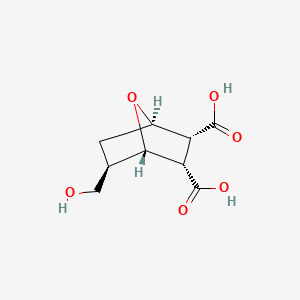
(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid derivative, while reduction could produce a diol.
科学研究应用
Chemistry
In chemistry, (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
Biologically, this compound can be used in the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s derivatives could be explored for therapeutic applications. Its potential to interact with biological targets makes it a subject of interest for developing new medications.
Industry
Industrially, this compound can be used in the production of polymers and advanced materials. Its unique properties may enhance the performance of these materials in various applications.
作用机制
The mechanism of action of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound’s bicyclic structure may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid: This compound is similar but lacks one carboxylic acid group.
(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-3-carboxylic acid: Another similar compound with a different carboxylic acid position.
Uniqueness
The uniqueness of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid lies in its specific stereochemistry and functional groups
属性
CAS 编号 |
109282-32-8 |
|---|---|
分子式 |
C9H12O6 |
分子量 |
216.19 g/mol |
IUPAC 名称 |
(1R,2R,3S,4S,5R)-5-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-2-3-1-4-5(8(11)12)6(9(13)14)7(3)15-4/h3-7,10H,1-2H2,(H,11,12)(H,13,14)/t3-,4-,5+,6+,7+/m1/s1 |
InChI 键 |
AXYXTSFNIIJZED-VEIUFWFVSA-N |
手性 SMILES |
C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CO |
规范 SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)
